Piperidine-1-carboxamidinium acetate
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Overview
Description
Piperidine-1-carboxamidinium acetate is an organic compound with the molecular formula C8H17N3O2. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-1-carboxamidinium acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanamide, followed by the addition of acetic acid to form the acetate salt. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1-carboxamidinium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various piperidine derivatives with different functional groups .
Scientific Research Applications
Piperidine-1-carboxamidinium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperidine derivatives are found in numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine-1-carboxamidinium acetate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis. These interactions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Piperidine-1-carboxamide: A derivative with a carboxamide group.
Piperidine-4-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
Piperidine-1-carboxamidinium acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts with acids makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
piperidin-1-ium-1-ylidenemethanediamine;acetate |
InChI |
InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4) |
InChI Key |
WIHXDIUIQYHKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C1CC[N+](=C(N)N)CC1 |
Origin of Product |
United States |
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